molecular formula C10H15NO4S B13630833 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide

Cat. No.: B13630833
M. Wt: 245.30 g/mol
InChI Key: BTQPCVLIPRNQRZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C10H15NO4S It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an ethane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in the formation of this compound. The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize efficiency and minimize costs. The final product is typically purified through crystallization or distillation to achieve the desired purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy and ethoxy derivatives.

Scientific Research Applications

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The ethoxy and phenoxy groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)ethane-1-sulfonamide
  • 2-(2-Propoxyphenoxy)ethane-1-sulfonamide
  • 2-(2-Butoxyphenoxy)ethane-1-sulfonamide

Uniqueness

2-(2-Ethoxyphenoxy)ethane-1-sulfonamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

2-(2-ethoxyphenoxy)ethanesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-2-14-9-5-3-4-6-10(9)15-7-8-16(11,12)13/h3-6H,2,7-8H2,1H3,(H2,11,12,13)

InChI Key

BTQPCVLIPRNQRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCCS(=O)(=O)N

Origin of Product

United States

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